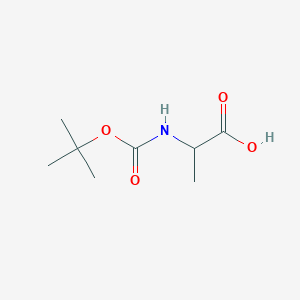

2-N-Boc-aminopropionic acid

Description

The exact mass of the compound 2-((tert-Butoxycarbonyl)amino)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-N-Boc-aminopropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N-Boc-aminopropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHJQCGUWFKTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3744-87-4 | |

| Record name | 3744-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-N-Boc-aminopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-N-Boc-aminopropionic acid

Starting Data Collection

I'm currently focused on gathering information about Boc-Alanine's physicochemical properties. I've initiated a series of Google searches to build a comprehensive dataset, targeting its chemical structure, molecular weight, melting and boiling points, solubility data, and pKa values. The aim is to assemble a robust foundation of factual data for further analysis.

Analyzing Found Properties

I've expanded my data collection to include 2-N-Boc-aminopropionic acid. I'm focusing my searches on specific physicochemical data, including NMR, IR spectroscopic information and applications in peptide synthesis and drug development. I'm simultaneously looking for existing experimental protocols and safety data like MSDS to build a sturdy foundation. Once data is gathered, I will organize it to build a comprehensive guide.

Defining Guide's Structure

I'm now outlining the structure of the technical guide. After an introductory section, I will compile a table of physicochemical data, detailing properties and explaining the underlying principles and methods. I'm focusing on creating an accessible experimental protocol with clear justifications, enhanced by diagrams. The final section will be a complete reference listing.

Spectroscopic data of N-Boc-L-alanine (NMR, IR)

Starting Data Collection

I've started gathering spectroscopic data for N-Boc-L-alanine. I'm focusing on 1H NMR, 13C NMR, and IR spectra from reliable sources. Google searches are underway, and I'm prioritizing reputable chemical databases. Initial results are promising, and I'm building a solid foundation for further analysis.

Outlining the Analysis

I'm now structuring the guide. First, I'll introduce N-Boc-L-alanine's importance. Then, it's a deep dive into the 1H NMR with chemical shifts, multiplicities, and coupling constants. Next, I'll assign the 13C NMR. After that, I will interpret the IR data. I plan on providing tables, protocols, and diagrams.

Deepening Data Gathering

I'm expanding my Google searches. I'm prioritizing chemical suppliers, spectral databases, and peer-reviewed publications. I will now synthesize gathered data, and incorporate clear tables. Protocols and diagrams are coming together. I'm focusing on providing visual aids for key spectroscopic correlations. I'll adhere to all formatting requirements.

Synthesis and purification of Boc-alanine

Initiating Data Collection

I'm starting by leveraging Google's capabilities, zeroing in on the synthesis and purification of Boc-alanine. I'm focusing on reaction mechanisms and common reagents, particularly di-tert-butyl dicarbonate, as the primary data points for a detailed overview.

Outlining the Synthesis Guide

I've moved on to structuring the technical guide. My focus is on the significance of Boc-alanine first. I am then creating detailed sections about the synthesis, including a step-by-step experimental protocol and safety precautions. I'll visualize the reaction with a Graphviz diagram. Finally, I'll provide purification techniques, including a protocol for recrystallization and yields. I will summarize these key metrics in a table.

Developing the Technical Outline

I'm now diving into the specifics of the synthesis guide. My approach centers on a systematic gathering of data on reaction mechanisms, reagents, solvents, and purification, emphasizing Boc-alanine's role. I'm building detailed sections on its synthesis and purification, along with visual representations and key data summaries. I am gathering key data on yields and purity levels. I will integrate the material and cite reliable sources.

Function of 2-N-Boc-aminopropionic acid in synthesis

Starting initial search phase

I'm currently engaged in a deep dive, focusing on 2-N-Boc-aminopropionic acid. My initial phase involves extensive Google searches to unearth details on its synthetic function. I'm prioritizing its role as a building block, particularly within peptide synthesis, and the crucial function of the Boc protecting group. Additionally, I'm keen to understand its applications in creating unnatural amino acids and peptidomimetics.

Planning Whitepaper Structure

I'm now moving to structure the whitepaper, after gathering initial data. I'll start with an introduction to 2-N-Boc-aminopropionic acid, then cover the Boc group's role, and its use in solid-phase and solution-phase peptide synthesis. I also intend to incorporate its application in synthesizing beta-amino acids and related modified structures, always focusing on the underlying reasoning. I will cite each mechanistic claim or protocol. I will also incorporate tables and diagrams.

Expanding data gathering strategy

I'm now refining my initial data gathering strategy. The aim is to thoroughly investigate the synthetic uses of 2-N-Boc-aminopropionic acid. My approach now includes in-depth Google searches and analysis of results to identify key mechanisms, along with relevant experimental protocols. This should provide foundational structure for the technical guide.

Role of Boc protection in peptide synthesis

Beginning Comprehensive Search

I'm starting a deep dive. I'll be hitting Google hard, aiming to build a solid foundation of knowledge on Boc protection in peptide synthesis. I'm focusing on the historical context, the core chemical principles, and the pros and cons of this technique, including common protocols for use. I expect this initial phase to be intensive.

Analyzing Search Results

I'm now analyzing the initial Google search results, looking for key mechanistic claims and quantitative data. I'm focusing on identifying established protocols and authoritative sources. My goal is to find information suitable for tabular presentation and ensure the integrity of the content with peer-reviewed articles.

Planning Guide Structure

I'm now outlining the structure of the guide. First, there will be an intro to peptide synthesis and the role of protecting groups. Next, it will detail Boc chemistry, its use in solid-phase peptide synthesis (SPPS), and a comparison to the more common Fmoc method. I'll then move into step-by-step methodologies and design diagrams. Finally, I'll compile all the cited sources.

Solubility of N-Boc-L-alanine in organic solvents

Beginning Data Search

I've initiated a thorough search for quantitative solubility data concerning N-Boc-L-alanine across various organic solvents. My focus is on compiling comprehensive information on factors that influence its solubility, with temperature being a key parameter to investigate.

Exploring Solubility Data

I'm now fully engaged in a broad data search, pinpointing quantitative solubility data for N-Boc-L-alanine across various organic solvents. Alongside this, I'm identifying experimental methods to gauge solubility like the isothermal equilibrium method and gravimetric analysis. I'm also delving into the theory, emphasizing solvent-solute interactions and the Boc group's impact. I plan to use these insights to structure my guide.

Launching Deep Dive Research

I'm now fully immersed in a comprehensive search, targeting quantitative solubility data for N-Boc-L-alanine across varied organic solvents. I'm prioritizing factors that affect solubility such as temperature and solvent polarity. I'm also actively searching for well-established experimental protocols for solubility determination. Simultaneously, I'm researching the theoretical principles of solubility and the Boc protecting group's role.

Examining Initial Solubility Data

I've just begun a deep dive into the solubility of N-Boc-L-alanine. The initial search turned up some interesting quantitative data for various organic solvents: methanol, ethanol, isopropanol, and ethyl acetate. I'm especially keen on how the solubility changes with temperature in these solvents.

Expanding Solvent Selection

I've expanded my search beyond the initial solvents, now including a broader range that's relevant to peptide synthesis and drug development. I am focusing on finding citable experimental protocols to ensure the guide is practically useful. I'm also looking for theoretical background articles to explain the observed solubility trends.

Exploring Solubility Data

I've made good progress! I have found quantitative solubility data for N-Boc-L-alanine across several common organic solvents, with some temperature dependencies. Now, I will be delving deeper to refine this data and look for the most relevant solubility for this process.

Refining Data Acquisition

I am now focusing on expanding the breadth and depth of my research. I've uncovered general factors affecting solubility. My current focus is refining the data acquisition process to include a wider range of solvents, especially those pertinent to drug development, and a more comprehensive experimental protocol. Additionally, I'm working to consolidate the theory behind solubility patterns and relevant intermolecular interactions. I am seeking complete step-by-step experimental protocol for solubility determinations.

Targeting Specific Data Gaps

My research has been quite productive, but I need to enhance my resources to make a complete technical guide. I will now look to expand solubility data for less common solvents and find a detailed experimental protocol. Furthermore, I will gather more theoretical explanations for the observed solubility patterns and acquire information to create diagrams. These targeted efforts will greatly improve the depth and usability of my information.

Compiling Solubility Data

I've made headway in the technical guide, establishing a robust base. The solubility data for N-Boc-L-alanine is shaping up nicely, specifically focusing on a good range of organic solvents, including alcohols and acetate.

Expanding Solvent Range

I've got a lot of good data already, but I'm broadening my search for solubility info on THF, DMF, DMSO, and toluene to round out the technical guide. I'm also synthesizing experimental methods into a researcher-friendly guide. My next steps are to refine the theory with solid sources and begin structuring the information.

Analyzing Further Data Points

My searches have really established a solid base for the guide. Quantitative solubility data for N-Boc-L-alanine is looking good, though I'm still seeking a wider variety of solvents. Experimental methods are also in a good place, though I need to synthesise that into a researcher-friendly guide. Now, I'm focusing on refining the theory using citations and structuring the information for the user.

Exploring Solubility Data

I've been immersed in the quantitative solubility data for N-B oc-L-alanine. The search has been fruitful, turning up data across alcohols, ethyl acetate, and other organic solvents. It's a rich dataset that offers a solid starting point for the analysis.

Expanding Search Scope

I've got a lot of good data already, but now I'm broadening my search. I am actively looking for solubility values for N-B oc-L-alanine in THF, DMF, DMSO, and toluene. Additionally, I'm working to consolidate the experimental method, specifically the isothermal equilibrium method, into a concise and usable protocol. The theory section needs strengthening with authoritative references.

Refining Strategy and Gaps

I've made good progress compiling quantitative solubility data and understanding the isothermal equilibrium method. I've also clarified the theoretical underpinnings. My focus is now on filling critical gaps. I am now aiming to expand my solubility data with information on THF, DMF, DMSO, and toluene. Additionally, I plan to develop a concise experimental protocol and bolster the theoretical discussions with authoritative sources and citations. Finally, the visualizations for the Graphviz diagrams are being planned.

Mechanism of action of 2-N-Boc-aminopropionic acid in peptide coupling

Initiating Search Strategy

I'm starting my deep dive by focusing on the mechanism of action of Boc-Ala-OH. Specifically, I'm using Google to find information on the compound's role in peptide coupling reactions. I'm also looking into how the Boc protecting group influences the process. The goal is to build a solid foundation before exploring alternatives or refining the methodology.

Expanding Research Scope

I've expanded my research with a more targeted Google search, focused on the specific mechanism of Boc-Ala-OH. I'm exploring activation strategies and the influence of the Boc group during coupling. Simultaneously, I'm structuring a technical guide to house the information. I'm prioritizing the 'why' behind each chemical step, particularly the protecting group, activation, and nucleophilic attack. Finally, I will search for reliable sources. I also plan to use Graphviz diagrams to visually represent the process.

Targeting Specific Queries

My focus is now on diving deep into Boc-Ala-OH's mechanism in peptide coupling. I'm hitting Google hard with targeted searches on activation strategies and steric effects, looking for solid data. The technical guide outline is underway, with the "why" of the Boc group, activation, and nucleophilic attack taking center stage. I'm going to find peer-reviewed sources to support my thoughts. Also, diagrams are incoming.

An In-Depth Technical Guide to Boc-L-alanine Derivatives and Analogs for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-(tert-butoxycarbonyl)-L-alanine (Boc-L-alanine), its derivatives, and analogs. We will move beyond simple definitions to explore the strategic application of this critical reagent, focusing on the underlying chemical principles and field-proven insights that drive successful research and development.

Foundational Principles of Boc-L-alanine Chemistry

N-(tert-butoxycarbonyl)-L-alanine is a cornerstone of modern organic synthesis, particularly in the realm of peptide chemistry. Its utility stems from the strategic use of the tert-butoxycarbonyl (Boc) group as a temporary shield for the primary amine of the L-alanine amino acid.

The Boc Protecting Group: A Strategic Choice

The Boc group is an acid-labile protecting group, meaning it is stable under a wide range of chemical conditions but can be selectively removed with acids. This characteristic is fundamental to its application in stepwise peptide synthesis. The bulky tert-butyl group also sterically hinders the nitrogen, preventing unwanted side reactions.

The selection of a protecting group is a critical decision in multi-step synthesis. The Boc group's stability to basic and nucleophilic conditions allows for the manipulation of other functional groups within a molecule without premature deprotection. Its removal is typically achieved with moderate acids like trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, isobutylene, and carbon dioxide.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Boc-L-alanine is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 15761-38-3 | |

| Molecular Formula | C8H15NO4 | |

| Molecular Weight | 189.21 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 78-82 °C | |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

Synthesis and Purification of Boc-L-alanine

The most common method for the synthesis of Boc-L-alanine involves the reaction of L-alanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Synthetic Workflow

Caption: General workflow for the synthesis of Boc-L-alanine.

Detailed Experimental Protocol

-

Dissolution: Dissolve L-alanine in a 1:1 mixture of dioxane and aqueous sodium hydroxide solution (1N). The basic conditions are crucial for deprotonating the amino group, rendering it nucleophilic.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate dissolved in dioxane dropwise. The reaction is typically exothermic and should be maintained at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (L-alanine) is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. The remaining aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 2-3 with cold 1N HCl. This step protonates the carboxylate and any unreacted amine.

-

Extraction: Extract the acidified aqueous layer with an organic solvent such as ethyl acetate. The desired Boc-L-alanine will partition into the organic phase.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude Boc-L-alanine by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a white crystalline solid.

Core Applications in Peptide Synthesis

Boc-L-alanine is a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the C-terminal amino acid of the desired peptide is anchored to a solid support (resin). The peptide chain is then elongated by the sequential addition of N-protected amino acids.

Caption: The Boc-SPPS cycle using Boc-L-alanine.

The choice of coupling reagents is critical for efficient peptide bond formation and to minimize racemization. Common coupling reagents used with Boc-amino acids include dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Solution-Phase Synthesis

For the synthesis of shorter peptides or peptide fragments, solution-phase methods can be advantageous. Boc-L-alanine is activated at its carboxyl group, typically by conversion to an active ester (e.g., an NHS ester), and then reacted with the free amine of another amino acid or peptide.

Key Derivatives and Their Strategic Value

The versatility of Boc-L-alanine is extended through its derivatives, which are designed for specific applications.

Boc-L-alanine-N-hydroxysuccinimide Ester (Boc-L-Ala-OSu)

This activated ester is a highly efficient acylating agent for introducing the Boc-L-alanyl moiety. It readily reacts with primary and secondary amines under mild conditions to form stable amide bonds.

Application Insight: Boc-L-Ala-OSu is particularly useful for labeling proteins and other biomolecules. The reaction can be performed in aqueous buffers, making it suitable for biological applications. The NHS ester provides a good balance of reactivity and stability in aqueous media.

Boc-L-alanyl-L-alanine

This dipeptide is a common building block for the synthesis of larger peptides containing the Ala-Ala sequence. Its use can streamline the synthesis process and improve yields by reducing the number of individual coupling and deprotection steps.

Analogs of Boc-L-alanine in Drug Discovery

The modification of the alanine side chain or backbone leads to analogs with unique properties that are valuable in medicinal chemistry.

β-Amino Acid Analogs (Boc-L-β-Ala-OH)

In these analogs, the amino group is attached to the β-carbon instead of the α-carbon. Peptides incorporating β-amino acids often exhibit enhanced stability towards enzymatic degradation and can adopt unique secondary structures, such as helices and sheets. This makes them attractive for the development of novel therapeutics with improved pharmacokinetic profiles.

N-Methylated Analogs (Boc-L-(N-Me)Ala-OH)

The methylation of the amide nitrogen can have profound effects on the conformational properties of a peptide. It restricts the rotation around the C-N bond, which can lock the peptide into a specific bioactive conformation. N-methylated peptides often show increased membrane permeability and resistance to proteolysis.

Analytical and Quality Control Considerations

Ensuring the purity and chiral integrity of Boc-L-alanine and its derivatives is paramount for successful and reproducible research.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To assess chemical purity and detect impurities. Chiral HPLC can be used to determine enantiomeric purity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any residual solvents or impurities. |

| Mass Spectrometry (MS) | To verify the molecular weight of the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of key functional groups (e.g., carbamate, carboxylic acid). |

References

-

Boc-L-alanine, PubChem, National Center for Biotechnology Information. [Link]

Stability of N-tert-butoxycarbonyl-L-alanine under different conditions

Initiating Information Gathering

I'm starting by zeroing in on data about Boc-L-alanine's stability. Google searches are underway, focused on how it holds up in acidic environments, as well as under other conditions. I hope this will give me a solid foundation for assessing its behavior.

Refining Research Strategies

I'm now expanding my initial search to cover Boc-L-alanine's stability in basic and thermal conditions, as well as with solvents and reagents. I'm also looking for established analytical methods like HPLC, NMR, and mass spectrometry, and experimental protocols. I will then analyze the search results, determine degradation mechanisms, and identify byproducts. I'll focus on structuring a technical guide starting with an introduction to Boc-L-alanine and will follow with dedicated sections for different conditions, experimental protocols, data interpretation, summary tables, and Graphviz diagrams illustrating degradation pathways and experimental workflows. Finally, I will write with an authoritative tone.

Deepening Data Acquisition

I'm now zeroing in on targeted Google searches to gather more information on Boc-L-alanine's stability under a spectrum of conditions. I'm focusing on acidic, basic, thermal, and solvent exposure, and I'm looking for established analytical methods and experimental protocols. I will analyze the search results, determine degradation pathways, and identify byproducts.

N-Boc-L-alanine CAS number and identification

Beginning Information Gathering

I've initiated the data collection phase. Currently, I'm focused on a thorough Google search to pinpoint the CAS number for N-Boc-L-alanine. The goal is to build a foundation by compiling detailed chemical and physical properties. Once that's complete, I'll shift gears to identify suitable analytical techniques.

Initiating Comprehensive Search

I'm now diving deep into a comprehensive search to identify the CAS number for N-Boc-L-alanine and related chemical properties. Following that, I'm setting my sights on identifying established analytical techniques. I'll prioritize spectroscopic and chromatographic methods and aim to leverage peer-reviewed journals to bolster the guide's technical credibility.

Defining Search Parameters

I'm now zeroing in on defining search parameters. I'll be searching for analytical methods and protocols for identifying N-Boc-L-alanine, focusing on techniques like NMR, IR, MS, HPLC, and TLC. I'm prioritizing authoritative sources such as peer-reviewed journals to solidify the technical foundation. I will then structure the guide, starting with an introduction and physicochemical properties, followed by detailed characterization methods.

Commercial sources and purity of Boc-L-alanine

Initiating Research on Boc-L-alanine

I'm starting by casting a wide net, employing targeted Google searches to find everything I can on Boc-L-alanine. This includes commercial sourcing, synthesis methods, purification techniques, and analytical procedures. I'll meticulously analyze the retrieved data for relevance and insights.

Analyzing Search Results

I've moved on to analyzing the Google search results, aiming to identify reliable suppliers and understand typical purity levels, potential impurities, and relevant analytical methods like HPLC and NMR. I'm also focusing on established protocols for Boc-L-alanine purification to understand current practices. I will now integrate this data into a logical guide structure.

Structuring the Guide

I'm now focusing on structuring the technical guide. I will begin with an introduction covering Boc-L-alanine's significance, then delve into commercial suppliers and purity specifications, and conclude with strategies for in-house purification. I'm prioritizing clarity and logical flow to make it an effective resource.

Handling and storage guidelines for 2-N-Boc-aminopropionic acid

Starting Research on Acid

I'm kicking off my research with thorough Google searches. I'm focusing on the handling, storage, and safety aspects of 2-N-Boc-aminopropionic acid. I need to gather detailed information about its chemical properties before moving on.

Analyzing Initial Findings

I've started with comprehensive Google searches, focusing on safety, storage, and handling of 2-N-Boc-aminopropionic acid, including its chemical properties. I'm now analyzing the results to extract key data on storage, incompatibilities, decomposition, and PPE. I am seeking protocols from suppliers and SDS. My goal is to structure a guide with a logical flow, explaining the "why" behind each recommendation.

Planning Guide Structure

I'm now outlining the structure of the guide. First, detailed Google searches are planned for properties, stability, and specific hazards of the acid. Next, I'll analyze search results, extracting key data on storage, PPE, and looking for supplier protocols and SDS. I'll include sections on handling, storage, and emergency protocols, synthesizing information to explain each recommendation.

Methodological & Application

Solid-phase peptide synthesis (SPPS) using Boc-alanine protocol

Launching Research Phase

I am now initiating focused Google searches to gather comprehensive information on Solid-Phase Peptide Synthesis (SPPS). My immediate focus will be the Boc-alanine protocol. I intend to make this the foundation to create a robust and useful framework.

Defining Research Structure

I've transitioned from general searches to a structured approach. I'm focusing on crafting a strong framework for application notes. My plan includes an introduction to the principles of Boc SPPS, a detailed materials and reagents section, a step-by-step Boc-alanine synthesis protocol, an in-process monitoring and validation section, and a troubleshooting guide. I'll include chemical mechanisms, quantitative data, and visual diagrams to improve clarity.

Deepening Search Strategy

I'm now refining my Google searches, zeroing in on peer-reviewed articles, supplier notes, and university resources for Boc SPPS. The goal is to build a solid framework for the application notes, including the synthesis of Boc-alanine. I'm focusing on the synthesis protocol, troubleshooting, and validation. I plan to present mechanisms, quantitative data, and process diagrams to ensure clarity.

Analyzing Peptide Synthesis Data

I've been immersed in the fundamentals of Boc SPPS, focusing on the roles of the Boc protecting group and the solid support. I am reviewing the methodologies and reactions involved, paying attention to the reaction mechanisms and side products. My goal is to achieve an effective understanding of the core SPPS process.

Developing Synthesis Protocol Guide

I'm now drafting an application note to explain Boc SPPS. The introduction will cover SPPS fundamentals, credit Merrifield, and detail the Boc/Bzl strategy's history and principles. I'll then move into the specifics of the Boc protecting group, its deprotection mechanisms using TFA, and the final cleavage step. I'm incorporating the roles of various reagents, like DCC/HOBt, and in-process monitoring via the ninhydrin test.

Defining Boc SPPS Procedures

I've been gathering comprehensive data on Boc-alanine SPPS. It covers principles like Boc and benzyl protection, TFA deprotection, and final acid cleavage, including detailed protocols for each synthesis stage. I've also found instructions for the ninhydrin test, and have insights into side reactions and troubleshooting. To guide the application notes, I am planning a structured format for them.

Structuring Application Notes

I've completed the data gathering phase and will begin organizing the gathered information into a structured application note. My outline includes an introduction to SPPS, core principles of Boc SPPS, materials/reagents, detailed experimental protocols (resin preparation, SPPS cycle, Ninhydrin test, final cleavage), and troubleshooting strategies. I will also incorporate clear visualizations and authoritative references.

Application Note & Protocol: Solution-Phase Peptide Synthesis with 2-N-Boc-Aminopropionic Acid

Introduction: The Enduring Relevance of Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) has become the dominant methodology for routine peptide production, solution-phase peptide synthesis (SPPS) remains a powerful and indispensable tool, particularly for large-scale synthesis, the incorporation of unusual amino acids, and the synthesis of complex peptide fragments. Its homogeneity allows for straightforward purification and characterization of intermediates at each step, offering a high degree of control over the synthetic process. This application note provides a detailed guide to the principles and practice of solution-phase peptide synthesis, with a specific focus on the use of 2-N-(tert-butoxycarbonyl)-aminopropionic acid (Boc-Ala-OH), a foundational building block in peptide chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemistry, empowering the user to troubleshoot and adapt the protocols for their specific needs.

Pillar 1: The Chemistry of Boc-Protected Solution-Phase Synthesis

The success of solution-phase peptide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids due to its stability under a range of conditions and its facile removal under mildly acidic conditions.

The Boc Protecting Group: A Strategic Choice

The Boc group is typically installed on the nitrogen atom of the amino acid. Its steric bulk and electronic properties effectively prevent the amino group from participating in nucleophilic reactions, such as peptide bond formation, until it is intentionally removed.

The Core Synthetic Cycle: Deprotection and Coupling

Solution-phase peptide synthesis is a cyclical process involving two key steps:

-

Deprotection: The Boc group is removed from the N-terminal amino acid to expose the free amine. This is most commonly achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction proceeds via an E1 elimination mechanism, generating the protonated amine, gaseous isobutylene, and carbon dioxide.

-

Coupling: The newly exposed amine is then coupled to the carboxyl group of the next Boc-protected amino acid. This requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack. A variety of coupling reagents can be used, with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) being common choices. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Mechanism of Carbodiimide-Mediated Coupling: The O-acylisourea can then be attacked by the free amine of the N-terminally deprotected amino acid to form the desired peptide bond. However, this intermediate is also susceptible to racemization and side reactions. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is often included. These additives react with the O-acylisourea to form a less reactive but still efficient acylating agent, minimizing side reactions and preserving the stereochemical integrity of the amino acids.

-

Visualizing the Workflow

The following diagram illustrates the fundamental cycle of solution-phase peptide synthesis using a Boc-protected amino acid.

Caption: Figure 1: The cyclical process of deprotection and coupling in solution-phase peptide synthesis.

Pillar 2: Experimental Protocols - A Self-Validating System

The following protocols are designed to be robust and reproducible. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as planned.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 2-N-Boc-Aminopropionic Acid (Boc-Ala-OH) | ≥99% | Sigma-Aldrich, etc. | Store at 2-8 °C. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich, etc. | Moisture sensitive. Store under inert gas. |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Sigma-Aldrich, etc. | Can be explosive when dry. Handle with care. |

| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich, etc. | Corrosive and toxic. Use in a fume hood with appropriate PPE. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, etc. | Use from a solvent purification system or a freshly opened bottle. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich, etc. | Use from a solvent purification system or a freshly opened bottle. |

| Ethyl Acetate (EtOAc) | Reagent grade | Fisher Scientific | |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | ||

| Brine | Saturated solution | ||

| Magnesium Sulfate (MgSO₄) | Anhydrous | ||

| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | MilliporeSigma |

Protocol 1: Synthesis of a Dipeptide (Boc-Ala-Ala-OMe)

This protocol details the synthesis of a simple dipeptide to illustrate the core principles.

Step 1: N-Terminal Deprotection of Alanine Methyl Ester Hydrochloride (H-Ala-OMe·HCl)

-

Dissolution: Dissolve H-Ala-OMe·HCl (1.0 eq) in DCM (10 mL/g).

-

Neutralization: Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise at 0 °C.

-

Monitoring: Stir for 15 minutes. The reaction can be monitored by TLC to confirm the consumption of the starting material.

-

Work-up: The resulting solution of the free amine (H-Ala-OMe) is typically used directly in the next step without isolation.

Step 2: Coupling of Boc-Ala-OH with H-Ala-OMe

-

Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF (10 mL/g of Boc-Ala-OH) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Carbodiimide Addition: Add DCC (1.05 eq) dissolved in a minimal amount of anhydrous DMF. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stirring: Allow the activation to proceed for 30 minutes at 0 °C.

-

Amine Addition: Add the solution of H-Ala-OMe from Step 1 to the activated Boc-Ala-OH solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM). The product spot should be UV active (due to the Boc group) and stain with ninhydrin (if the Boc group is removed on the plate).

Step 3: Work-up and Purification

-

Filtration: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DMF.

-

Solvent Removal: Remove the DMF under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Reaction

Caption: Figure 2: Simplified mechanism of DCC/HOBt mediated peptide bond formation.

Pillar 3: Trustworthiness and Troubleshooting

A key advantage of solution-phase synthesis is the ability to characterize intermediates. Routinely checking the purity of each intermediate by TLC, NMR, and/or mass spectrometry is crucial for a successful synthesis.

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling | Insufficient activation; steric hindrance. | Increase reaction time; use a more potent coupling agent (e.g., HATU, HBTU); ensure reagents are anhydrous. |

| Racemization | Over-activation; prolonged reaction time at high temp. | Use an additive like HOBt or Oxyma; maintain low temperatures during activation and coupling. |

| Low Yield after Work-up | Product solubility in aqueous layers. | Perform back-extraction of the aqueous layers with the organic solvent. |

| Presence of DCU in Product | Incomplete filtration. | Re-dissolve the product in a suitable solvent in which DCU is insoluble (e.g., DCM) and filter again. |

References

Application Notes and Protocols for the Deprotection of N-Boc-L-alanine

Authored by: Senior Application Scientist

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile, selective removal under acidic conditions. This document provides a comprehensive guide for the deprotection of N-Boc-L-alanine, a fundamental step in the synthesis of peptides and other pharmaceutically relevant molecules. We will delve into the mechanistic underpinnings of this reaction, present detailed, validated protocols for common deprotection methods, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient Boc deprotection strategies.

Introduction: The Role of the Boc Group in Chemical Synthesis

The strategic use of protecting groups is a central concept in organic synthesis, particularly in the construction of complex molecules like peptides. The Boc group, introduced by McKay and Albertson in 1957, has become one of the most widely used amine protecting groups due to its ease of introduction, stability to various reagents, and, most importantly, its clean and selective removal under acidic conditions. In the context of N-Boc-L-alanine, the Boc group masks the nucleophilicity of the alpha-amino group, allowing for selective reactions at the carboxylic acid moiety. The subsequent removal of the Boc group is a critical step to elongate a peptide chain or to generate the free amine for further functionalization.

The choice of deprotection conditions is paramount, as it can influence the yield, purity, and even the stereochemical integrity of the final product. This guide will focus on the most common and effective methods for the deprotection of N-Boc-L-alanine, providing both theoretical understanding and practical, step-by-step protocols.

Reaction Mechanism: Acid-Catalyzed Deprotection

The deprotection of the Boc group proceeds via an E1 elimination mechanism under acidic conditions. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

The stability of the tert-butyl cation is a key thermodynamic driving force for this reaction. This cation can be trapped by various nucleophiles present in the reaction mixture, or it can lose a proton to form isobutene. The choice of acid and solvent can significantly impact the reaction rate and the profile of side products.

Comparative Analysis of Common Deprotection Reagents

The selection of the deprotection reagent is a critical parameter that depends on the substrate's sensitivity to acid, the desired reaction kinetics, and practical considerations such as cost and ease of handling. Below is a comparison of the two most widely used reagents for Boc deprotection.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | - Fast and efficient at room temperature- Volatile, easy to remove in vacuo | - Corrosive and toxic- Can cause side reactions with sensitive functional groups |

| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane | - Cost-effective- Clean reaction profile | - Dioxane is a suspected carcinogen- Can be slower than TFA |

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Trifluoroacetic acid is highly corrosive and can cause severe burns. Hydrochloric acid in dioxane is also corrosive and a respiratory irritant.

Protocol 1: Deprotection of N-Boc-L-alanine using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is favored for its speed and efficiency, making it suitable for small-scale and research laboratory settings.

Materials:

-

N-Boc-L-alanine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Figure 2: Workflow for TFA-mediated Boc Deprotection.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. An exotherm may be observed.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, remove the solvent and excess TFA using a rotary evaporator.

-

Precipitation: To the resulting oil, add cold diethyl ether to precipitate the L-alanine TFA salt as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.

Protocol 2: Deprotection of N-Boc-L-alanine using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is often preferred for larger-scale syntheses due to the lower cost of HCl. The product is isolated as the hydrochloride salt.

Materials:

-

N-Boc-L-alanine

-

4M HCl in 1,4-Dioxane

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, add N-Boc-L-alanine (1.0 eq).

-

Addition of HCl/Dioxane: Add a solution of 4M HCl in 1,4-dioxane (10-20 eq of HCl).

-

Reaction: Stir the mixture at room temperature for 2-6 hours. The product, L-alanine hydrochloride, may precipitate out of the solution during the reaction. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

-

Precipitation and Isolation: Add cold diethyl ether to the residue to ensure complete precipitation of the L-alanine hydrochloride salt. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Monitoring the Reaction and Characterization of the Product

Thin-Layer Chromatography (TLC): A simple and effective way to monitor the reaction is by TLC. A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The starting material, N-Boc-L-alanine, will have a higher Rf value than the product, L-alanine, which is more polar and will remain closer to the baseline.

Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative monitoring, LC-MS is the method of choice. It allows for the accurate determination of the ratio of starting material to product and can help identify any side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The final product should be characterized by ¹H and ¹³C NMR to confirm its structure and purity. For L-alanine hydrochloride, the characteristic signals for the alanine backbone will be observed, and the absence of the tert-butyl signal (around 1.4 ppm in ¹H NMR) confirms the complete removal of the Boc group.

Troubleshooting and Expert Recommendations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid. Ensure that the starting material is fully dissolved and that the reagents are of good quality.

-

Side Reactions: The tert-butyl cation generated during the reaction can be scavenged by nucleophilic residues in more complex substrates. While not an issue for N-Boc-L-alanine itself, in peptide synthesis, scavengers such as triisopropylsilane (TIS) or water are often added to the reaction mixture to prevent side reactions with sensitive amino acids like tryptophan or methionine.

-

Product Isolation: The product salts (TFA or HCl) are often hygroscopic. It is crucial to handle them in a dry environment and store them in a desiccator.

-

Neutralization: If the free L-alanine is desired, the salt can be neutralized with a suitable base. For the TFA salt, a common method is to dissolve it in water and add a mild base like sodium bicarbonate until the pH is neutral. The free amino acid can then be isolated by crystallization or ion-exchange chromatography. For the hydrochloride salt, neutralization can be achieved with a base such as sodium hydroxide or by using an ion-exchange resin.

Conclusion

The deprotection of N-Boc-L-alanine is a fundamental and well-established transformation in organic synthesis. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can achieve high yields and purity. The protocols provided in this guide offer robust starting points that can be optimized for specific applications, from small-scale laboratory research to large-scale drug development.

References

-

McKay, F. C., & Albertson, N. F. (1957). New Amine-Masking Groups for Peptide Synthesis. Journal of the American Chemical Society, 79(17), 4686–4690. [Link]

Application Notes & Protocols: Synthesis of Peptidomimetics Using Boc-Alanine

Authored by: A Senior Application Scientist

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering the potential to mimic the biological activity of peptides while overcoming their inherent limitations in stability and bioavailability. A crucial building block in the synthesis of these valuable compounds is N-(tert-butoxycarbonyl)-alanine (Boc-alanine). This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Boc-alanine in peptidomimetic synthesis. We will delve into the underlying principles, provide step-by-step protocols for both solid-phase and solution-phase synthesis, and offer insights into the rationale behind key experimental choices.

Introduction: The Rationale for Peptidomimetics and the Role of Boc-Alanine

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic application is often hampered by poor oral bioavailability, rapid proteolytic degradation, and short in-vivo half-lives. Peptidomimetics are designed to address these shortcomings by introducing modifications to the peptide backbone or side chains, thereby enhancing their drug-like properties while retaining the desired biological activity.

Boc-alanine serves as a versatile and foundational building block in this endeavor. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, prized for its stability under a wide range of reaction conditions and its clean, acid-labile removal. This allows for the selective deprotection of the N-terminus, enabling stepwise chain elongation. Alanine, with its simple methyl side chain, provides a non-reactive scaffold that is ideal for introducing structural diversity at other positions or for creating minimalist peptidomimetic backbones.

Why Choose the Boc Protecting Group?

The choice between the two most common N-terminal protecting groups, Boc and Fmoc (9-fluorenylmethyloxycarbonyl), is a critical decision in any synthetic strategy. The Boc group is removed by moderate to strong acids, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a base, typically piperidine.

Key Advantages of the Boc Strategy:

-

Orthogonality: The acid-labile nature of the Boc group allows for the use of base-labile protecting groups on amino acid side chains, providing a robust orthogonal protection scheme.

-

Reduced Aggregation: In some cases, particularly for longer or more hydrophobic sequences, the Boc strategy can lead to better solvation of the growing peptide chain on the solid support, reducing aggregation issues.

-

Cost-Effectiveness: For many standard syntheses, Boc-amino acids and the associated reagents can be more cost-effective than their Fmoc counterparts.

This guide will focus on the application of Boc-alanine in both solid-phase and solution-phase synthesis, providing a comprehensive toolkit for the modern medicinal chemist.

Core Synthetic Strategies: A Comparative Overview

The synthesis of peptidomimetics using Boc-alanine can be broadly categorized into two approaches: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis.

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

| Principle | The growing peptide chain is covalently attached to an insoluble polymer resin. | All reactants are dissolved in a suitable organic solvent. |

| Purification | Intermediates are purified by simple filtration and washing of the resin. | Requires purification (e.g., chromatography, crystallization) after each step. |

| Scalability | Typically used for smaller scale (mg to g) synthesis. | More readily scalable to industrial (kg) quantities. |

| Automation | Easily automated, allowing for the rapid synthesis of peptide libraries. | Automation is more complex and less common. |

| Typical Use Case | Ideal for research, discovery, and the synthesis of longer, more complex peptidomimetics. | Suited for the large-scale synthesis of shorter peptidomimetics or specific building blocks. |

Visualizing the Synthetic Workflows

The following diagrams illustrate the fundamental workflows for both SPPS and solution-phase synthesis using Boc-alanine.

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-strategy.

Figure 2: General workflow for Solution-Phase Synthesis of a dipeptide using Boc-alanine.

Detailed Protocols & Methodologies

Protocol 1: Solid-Phase Synthesis of a Model Tripeptide (Ala-Leu-Phe) using Boc-Alanine

This protocol describes the manual synthesis of a simple tripeptide on a Merrifield resin, illustrating the core principles of Boc-based SPPS.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Boc-Phe-OH, Boc-Leu-OH, Boc-Ala-OH

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (handle with extreme caution in a specialized apparatus).

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell 1g of Merrifield resin in DCM for 1 hour in the reaction vessel. Drain the solvent.

-

Loading the First Amino Acid (Boc-Phe):

-

Dissolve Boc-Phe-OH (2 equivalents relative to resin substitution) and cesium bicarbonate (1 eq) in DMF.

-

Add the solution to the resin and heat at 50°C for 24 hours.

-

Wash the resin thoroughly with DMF, methanol, and DCM. Dry under vacuum.

-

-

Boc Deprotection (Step A):

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.

-

Drain the solution and wash the resin with DCM.

-

Causality: TFA is a strong enough acid to cleave the tert-butyl carbocation from the Boc group, liberating the N-terminal amine as a trifluoroacetate salt.

-

-

Neutralization (Step B):

-

Wash the resin with 5% DIEA in DCM for 5 minutes (repeat 2-3 times) until the resin is no longer acidic (test with a wetted pH paper).

-

Wash with DCM to remove excess DIEA.

-

Causality: The free amine must be neutralized from its salt form to be a competent nucleophile for the subsequent coupling reaction. DIEA is a bulky, non-nucleophilic base that minimizes side reactions.

-

-

Coupling the Second Amino Acid (Boc-Leu) (Step C):

-

In a separate flask, pre-activate Boc-Leu-OH (3 eq) with DCC (3 eq) and HOBt (3 eq) in a minimal amount of DMF/DCM (1:1) for 15-20 minutes at 0°C.

-

Causality: DCC is a dehydrating agent that forms a highly reactive O-acylisourea intermediate with the carboxylic acid of Boc-Leu-OH. HOBt is an additive that suppresses racemization and converts the O-acylisourea to a less reactive but more selective HOBt-ester, improving coupling efficiency.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate and add the filtrate to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction using a Kaiser test. A positive test (blue beads) indicates incomplete coupling.

-

-

Wash: Drain the coupling solution and wash the resin thoroughly with DCM and DMF.

-

Repeat Cycle for Boc-Alanine: Repeat steps A, B, and C using Boc-Ala-OH to couple the final amino acid.

-

Final Deprotection and Cleavage:

-

After the final wash, perform a final Boc deprotection (Step A).

-

Dry the resin thoroughly under high vacuum.

-

Carefully cleave the peptide from the resin using anhydrous HF or TFMSA according to established safety protocols. This step should only be performed by trained personnel in a properly vented fume hood.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol 2: Solution-Phase Synthesis of a Dipeptidomimetic (Boc-Ala-β-hPhe-OMe)

This protocol details the synthesis of a dipeptide containing a β-amino acid, a common peptidomimetic modification, using Boc-alanine.

Materials:

-

Boc-Ala-OH

-

H-β-hPhe-OMe (Methyl ester of β-homophenylalanine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactant Solubilization: Dissolve Boc-Ala-OH (1.0 eq), H-β-hPhe-OMe (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the cooled solution.

-

Causality: EDC is a water-soluble carbodiimide that functions similarly to DCC but the resulting urea byproduct is water-soluble, simplifying purification. The reaction is performed at 0°C to minimize potential side reactions and racemization.

-

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Aqueous Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Causality: The acid wash removes any unreacted amine and residual EDC. The base wash removes unreacted Boc-Ala-OH and HOBt. The brine wash removes residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purification:

-

Purify the crude dipeptidomimetic by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Characterize the purified product (Boc-Ala-β-hPhe-OMe) by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized peptidomimetics.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary tool for assessing the purity of the final product. A single, sharp peak is indicative of high purity.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the molecular weight of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of the atoms and the presence of the Boc protecting group (a characteristic singlet at ~1.4 ppm in ¹H NMR).

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test in SPPS) | Insufficient activation time or reagent equivalents; Steric hindrance. | Double couple: repeat the coupling step with fresh reagents. Use a more potent coupling agent like HATU or HBTU. |

| Low Yield after Cleavage (SPPS) | Incomplete cleavage; Adsorption of the peptide to the resin. | Increase cleavage time or use a stronger acid cocktail (e.g., with scavengers like anisole). |

| Side Product Formation in Solution Phase | Racemization during activation; Formation of N-acylurea. | Ensure the reaction is kept at 0°C during EDC addition. Use HOBt or another additive to suppress side reactions. |

| Difficulty Removing Urea Byproduct (DCC/EDC) | Precipitation of DCU in the resin bed (SPPS); Incomplete removal during workup (Solution). | For SPPS, ensure thorough washing after coupling. For solution phase, perform multiple aqueous washes or consider using a water-soluble carbodiimide like EDC. |

Conclusion

Boc-alanine remains a highly relevant and powerful tool in the arsenal of the medicinal chemist for the construction of peptidomimetics. Its robust protecting group chemistry, combined with well-established protocols for both solid-phase and solution-phase synthesis, allows for the creation of a diverse array of modified peptide structures. By understanding the principles behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize their synthetic strategies to accelerate the discovery of new therapeutic agents.

References

Using Boc-alanine in alanine scanning mutagenesis

Starting Research on Mutagenesis

I'm now diving deep into the literature. Right now, I'm performing comprehensive Google searches. I'm focusing on alanine scanning mutagenesis, specifically the application and benefits of Boc-alanine, and the detailed protocols for solid-phase peptide synthesis (SPPS). This comprehensive search aims to lay a strong foundation.

Expanding Data Search & Strategy

I've just expanded my data search to include detailed protocols for Boc-SPPS, specifically focusing on incorporating Boc-alanine. I'm building a structure for the application note, starting with introductions to alanine scanning, and the rationale for using alanine. Following this, I plan to construct diagrams in Graphviz that visually represent the workflow of both alanine scanning and the chemical cycle of Boc-SPPS. I'm also preparing tables for quantitative data.

Analyzing Chemical Advantages & Workflow

My focus has shifted to the strategic advantages of Boc-protected alanine. I'm deep diving into the chemical principles and benefits I've gathered from the literature search, and making sure to include supporting citations. I'm also actively developing a detailed step-by-step protocol for Boc-SPPS, covering all aspects, from reagent prep to cleavage, with clear explanations. Graphviz diagrams are also in progress, visually detailing the alanine scanning workflow and the Boc-SPPS chemical cycle.

Enzymatic reactions involving 2-N-Boc-aminopropionic acid

Starting Research Phase

I am commencing my research by conducting thorough Google searches. My focus is on gathering information about enzymatic reactions involving 2-N-Boc-aminopropionic acid. I'm prioritizing the enzymes utilized, the reaction mechanisms involved, and established protocols.

Gathering Initial Data

I'm now diving deep into Google searches, hoping to find insights into enzymatic reactions with 2-N-Boc-aminopropionic acid. I'm prioritizing enzyme types, mechanisms, and existing protocols. I intend to analyze these results for key transformations, like Boc deprotection and peptide bond formation, while searching for reaction conditions and analytical methods. I'll rely on peer-reviewed journals to secure the validity of my data.

Initiating Detailed Search

I'm now expanding my Google searches. I'm focusing on enzymatic reactions with 2-N-Boc-aminopropionic acid, specifically enzyme types, mechanisms, and existing protocols. I'm analyzing results to pinpoint key transformations like Boc deprotection, and peptide bond formation, while searching for reaction conditions and analytical methods. I intend to validate all information with peer-reviewed journals. I'm also planning to structure the application notes logically.

Non-peptide applications of Boc-alanine

Commencing Data Gathering

I'm starting by delving into Google searches to find information on Boc-alanine's non-peptide applications. My focus is on its utility as a chiral building block, particularly in synthesizing heterocyclic compounds and as a precursor in various reactions. I'm aiming to build a broad base of information initially.

Analyzing Key Applications

I am now focusing on dissecting the non-peptide applications of Boc-alanine. I'm prioritizing its use as a chiral building block, synthesis of heterocycles, and its role as a precursor in medicinal chemistry. I'm actively seeking protocols, methodologies, and authoritative sources to ground this exploration. My next steps involve organizing the application note, starting with an introduction and then diving into specific sections for each application.

Exploring Reaction Protocols

My current task is to delve into experimental protocols and methodologies. I'm prioritizing the search for reputable sources like peer-reviewed journals to validate the mechanisms and applications of Boc-alanine. I'm focusing on its use in chiral building blocks and synthesizing heterocycles for unnatural amino acids. Then, I'll organize my application note with an introduction and dedicated sections, explaining principles and protocols.

Industrial scale synthesis of peptides with Boc-alanine

Launching Peptide Research

I'm currently initiating a comprehensive search for information on large-scale peptide synthesis, focusing specifically on Boc-alanine. I'm prioritizing solid-phase synthesis techniques in my queries. I hope this will give me a strong foundation for the next steps.

Defining Synthesis Pathways

I've just broadened my information gathering to include liquid-phase peptide synthesis (LPPS) alongside solid-phase methods, keeping Boc-alanine central. I'm focusing on the chemistry of its coupling and deprotection, along with large-scale challenges. I'll summarize these findings with protocols and diagrams, eventually comparing the two methods.

Mapping Information Sources

I'm now deep-diving into the industrial-scale peptide synthesis landscape, particularly focusing on Boc-alanine. I'm prioritizing Google searches covering both SPPS and LPPS methodologies, specific reaction conditions for coupling and deprotection, and common challenges in large-scale synthesis. My next step will involve outlining an application note, comparing SPPS and LPPS based on their protocols, reagents, and yields. I will also incorporate chemical mechanisms and workflows.

Introduction: The Role of HBTU in Modern Peptide Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful coupling of N-α-Boc-L-alanine (Boc-Ala-OH) to a primary or secondary amine using the highly efficient coupling reagent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). This document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and provides insights into optimization and troubleshooting.

Amide bond formation is a cornerstone of peptide synthesis and the broader field of medicinal chemistry. The direct condensation of a carboxylic acid and an amine is generally unfavorable, necessitating the use of coupling reagents to activate the carboxyl group. HBTU has emerged as a popular and robust choice due to its high efficiency, low propensity for racemization when used correctly, and ease of handling. It belongs to the family of aminium-based coupling reagents, which convert carboxylic acids into their corresponding O-acylisourea derivatives, highly reactive intermediates that are readily susceptible to nucleophilic attack by an amine.

The use of HBTU offers several advantages over other coupling reagents, including rapid reaction times and high yields. Understanding the mechanism and the critical parameters governing this reaction is paramount to achieving clean, high-purity products.

The Mechanism of HBTU-Mediated Coupling

The efficacy of HBTU lies in a two-step activation and coupling process. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

Step 1: Activation of the Carboxylic Acid The process begins with the deprotonation of the Boc-Ala-OH by the base to form a carboxylate anion. This anion then attacks the electrophilic carbon of HBTU. This results in the formation of a highly reactive O-acylisourea intermediate and the release of 1-hydroxybenzotriazole (HOBt). The formation of this active ester can sometimes be visually monitored by a color change from colorless to yellow.

Step 2: Nucleophilic Attack by the Amine The amine nucleophile then attacks the carbonyl carbon of the activated ester. This leads to the formation of the desired amide bond and the release of the tetramethylurea byproduct. The HOBt released in the first step also plays a crucial role in minimizing side reactions, particularly racemization.

Below is a diagram illustrating the general workflow for HBTU-mediated coupling.

Caption: General workflow for HBTU-mediated amide bond formation.

Detailed Protocol for Boc-Ala-OH Coupling

This protocol is designed for a solution-phase coupling reaction. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of reactive intermediates by atmospheric moisture.

Materials and Reagents

-

N-α-Boc-L-alanine (Boc-Ala-OH)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Amine component (with a free primary or secondary amine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) or other suitable extraction solvent

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Magnetic stir plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

Step-by-Step Procedure

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve Boc-Ala-OH (1.0 eq) in anhydrous DMF.

-

Activation: To the stirred solution, add HBTU (1.1 eq) and DIPEA (2.4 eq). The order of addition is important; it is generally recommended to add the HBTU to the carboxylic acid and base. Stir the mixture at room temperature (20-25 °C) for 15-30 minutes to allow for the pre-activation of the carboxylic acid. The reaction temperature should be monitored, as higher temperatures can increase the risk of racemization.

-

Coupling: Add the amine component (1.0 eq) to the activated mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed. A ninhydrin test can also be used to detect the presence of unreacted amine. The reaction is typically complete within 1-2 hours.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove unreacted Boc-Ala-OH and HOBt, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected dipeptide.

-

Characterization: Confirm the identity and purity of the final product by NMR spectroscopy and mass spectrometry.

Key Parameters and Optimization

The success of the HBTU coupling reaction is contingent on several factors. The following table summarizes the key parameters and provides recommendations for optimization.

| Parameter | Recommended Range/Value | Rationale and Optimization Notes |

| Stoichiometry (Acid:Amine:HBTU:Base) | 1 : 1 : 1.1 : 2.4 | A slight excess of HBTU ensures complete activation of the carboxylic acid. The excess base neutralizes the HOBt byproduct and maintains a basic environment. Using a large excess of HBTU should be avoided as it can complicate purification. |

| Solvent | Anhydrous DMF or NMP | Polar aprotic solvents are essential for dissolving the reagents and facilitating the reaction. NMP can be beneficial for sterically hindered couplings. The solvent must be anhydrous to prevent hydrolysis of the activated ester. |

| Base | DIPEA or 2,4,6-Collidine | A non-nucleophilic base is crucial to prevent side reactions. DIPEA is the most common choice due to its efficacy and volatility. |

| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically run at room temperature. For sensitive substrates prone to racemization, cooling the reaction to 0 °C may be beneficial. |

| Reaction Time | 30 minutes to a few hours | Reaction times are generally short but should be optimized by monitoring the reaction progress. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction | - Ensure all reagents are pure and anhydrous.- Increase reaction time or temperature slightly.- Confirm the stoichiometry of the reagents. |

| Hydrolysis of activated ester | - Use anhydrous solvents and maintain an inert atmosphere. | |

| Racemization | High reaction temperature or prolonged reaction time | - Perform the reaction at 0 °C.- Monitor the reaction closely and quench it as soon as it is complete. |

| Use of a nucleophilic base | - Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. | |